

comparative analysis of the enzyme inhibitory effects of isoindolinone derivatives

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Compound of Interest

Compound Name: 6-Chloroisoindolin-1-one

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A Comparative Analysis of the Enzyme Inhibitory Effects of Isoindolinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of biologically active compounds. Derivatives of isoindolinone have demonstrated significant potential as inhibitors of various key enzymes implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comparative analysis of the enzyme inhibitory effects of selected isoindolinone derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the quantitative data on the inhibitory effects of various isoindolinone derivatives against several important enzyme targets.

Table 1: Inhibition of Carbonic Anhydrases (hCA I and hCA II) by Novel Isoindolinone Derivatives[1][2]

Compound	hCA I K_i (nM)	hCA I IC_{50} (nM)	hCA II K_i (nM)	hCA II IC_{50} (nM)
2a	-	-	-	-
2c	16.09 ± 4.14	-	14.87 ± 3.25	-
2d	87.08 ± 35.21	-	-	-
2e	-	-	-	-
2f	11.48 ± 4.18	-	9.32 ± 2.35	-
Acetazolamide (AAZ)	-	-	-	-

Note: Specific IC_{50} values for each compound were not detailed in the provided search results, but the K_i values indicate potent inhibition. Acetazolamide was used as a standard inhibitor for comparison.

Table 2: Inhibition of Poly (ADP-Ribose) Polymerase-1 (PARP-1) by Isoindolinone Derivatives[3][4]

Compound	PARP-1 K_d (μM)	PARP-1 Cellular IC_{50} (μM)	Notes
NMS-P118 (5)	-	-	Emerged from an HTS campaign.
6	-	-	Developed through a structure-based drug design approach.
(S)-13 (NMS-P515)	0.016	0.027	Potent and stereospecific inhibitor.

Table 3: Inhibition of Cholinesterases (AChE and BuChE) by Isoindoline-1,3-dione Derivatives[5][6]

Compound	AChE IC ₅₀ (μM)	BuChE IC ₅₀ (μM)
Derivative I (phenyl substituent)	1.12	-
Derivative III (diphenylmethyl moiety)	-	21.24
2-(diethylaminoalkyl)-isoindoline-1,3-diones	0.9 - 19.5	Weak activity
N-benzylpiperidinylamine derivatives	0.087	7.76
Isoindoline-1,3-dione-N-benzyl pyridinium hybrids	2.1 - 7.4	-
Rivastigmine (Standard)	11.07	-

Table 4: Inhibition of Urease by 2,3-Disubstituted Isoindolin-1-one Derivatives[7]

Compound	Urease IC ₅₀ (μM)
5c	10.07 ± 0.28
Thiourea (Standard)	22.01 ± 0.10
Hydroxyurea (Standard)	100.00 ± 0.02

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below.

Carbonic Anhydrase Inhibition Assay[1][2]

The inhibitory effects of the isoindolinone derivatives on human carbonic anhydrase (hCA) I and II were evaluated. The esterase activity of the enzymes was determined by monitoring the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenolate at 400 nm. The assay was performed at room temperature in a 96-well plate. The reaction mixture contained Tris-SO₄ buffer (pH 7.4), the respective hCA isoenzyme, and the test compound. The reaction was initiated by adding

the substrate, 4-nitrophenyl acetate. The absorbance was measured using a microplate reader. The inhibition constants (K_i) were calculated from the dose-response curves.

Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibition Assay[4]

The inhibitory activity of isoindolinone derivatives against PARP-1 was assessed using a biochemical assay. The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate. The reaction was carried out in a 96-well plate coated with histones. The reaction mixture included PARP-1 enzyme, NAD^+ , and the test compound. After incubation, the amount of biotinylated histone was quantified using a streptavidin-HRP conjugate and a colorimetric substrate. The IC_{50} values were determined from the dose-response curves. Cellular PARP-1 inhibition was measured by assessing the inhibition of PARP-1 auto-ADP-ribosylation in cells treated with a DNA damaging agent.

Cholinesterase Inhibition Assay (Ellman's Method)[5]

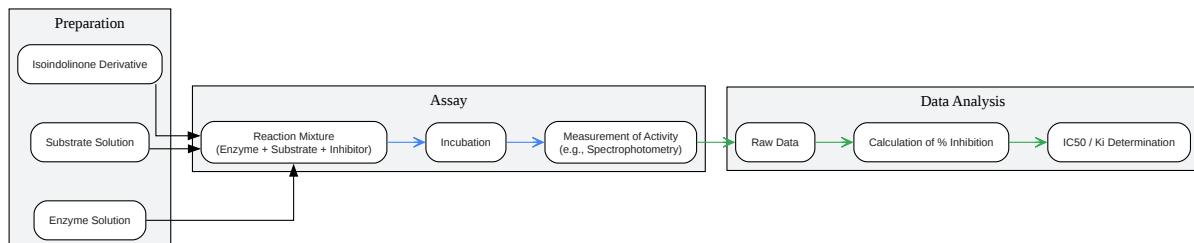
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine, the product of substrate (acetylthiocholine or butyrylthiocholine) hydrolysis by the enzyme, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The reaction was performed in a phosphate buffer (pH 8.0) containing the enzyme, DTNB, and the test compound. The reaction was initiated by the addition of the substrate. The rate of absorbance increase was monitored, and the IC_{50} values were calculated.

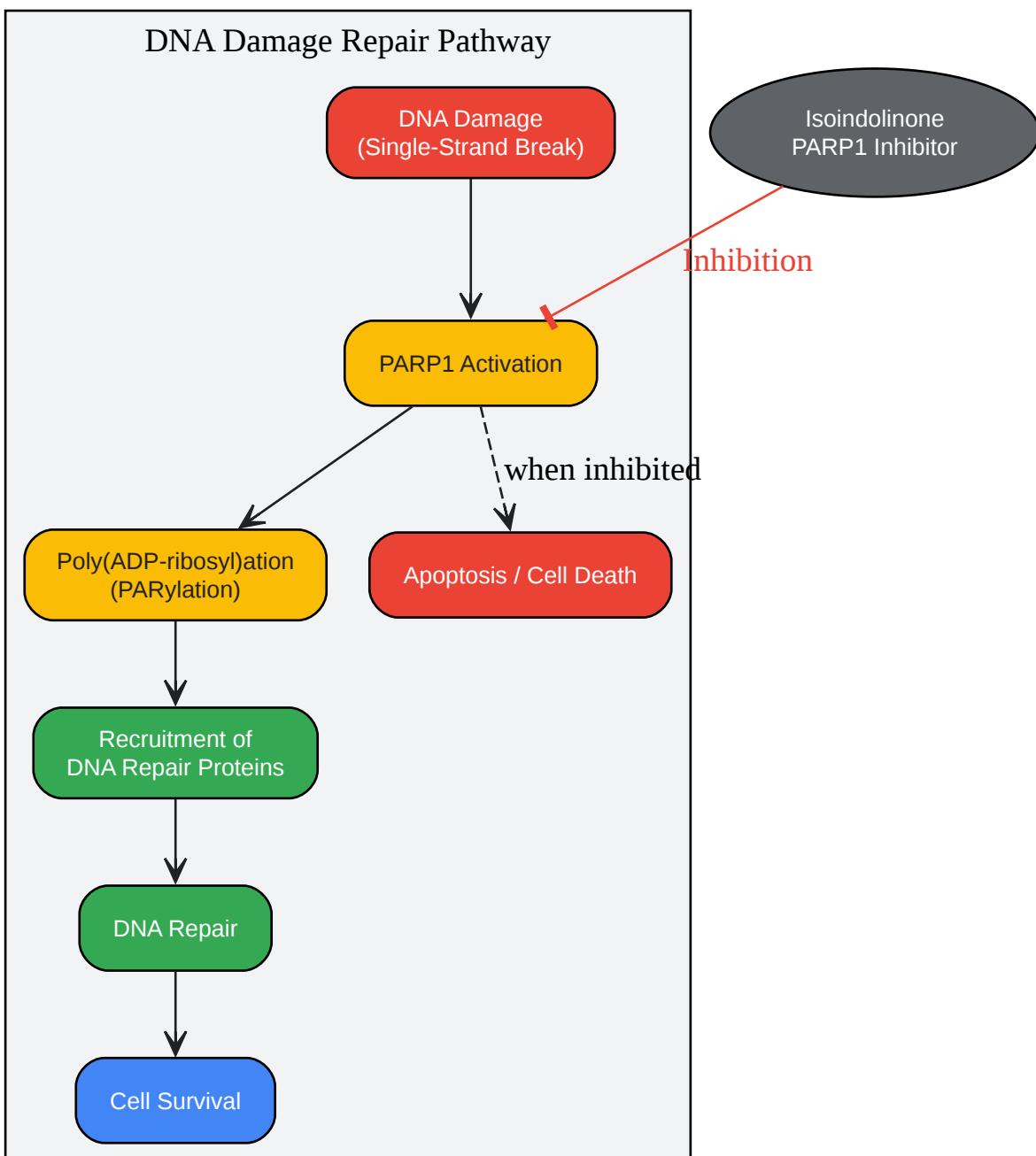
Urease Inhibition Assay[7]

The urease inhibitory activity of the synthesized isoindolinone derivatives was evaluated using the indophenol method. This method measures the amount of ammonia produced from the hydrolysis of urea by urease. The reaction mixture contained the urease enzyme, urea, and the test compound in a phosphate buffer. After incubation, the amount of ammonia was determined by adding phenol reagent (a mixture of phenol and sodium nitroprusside) and alkali reagent (a mixture of sodium hydroxide and sodium hypochlorite), which forms a blue indophenol complex. The absorbance of the complex was measured at 625 nm. The IC_{50} values were determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

The following diagrams illustrate key concepts related to the enzyme inhibitory activity of isoindolinone derivatives.





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